molecular formula C18H26O4 B1360770 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-methoxyvalerophenone CAS No. 898786-51-1

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-methoxyvalerophenone

Cat. No.: B1360770
CAS No.: 898786-51-1
M. Wt: 306.4 g/mol
InChI Key: OUFJUIJNBITYOC-UHFFFAOYSA-N
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Description

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-methoxyvalerophenone is a valerophenone derivative characterized by a pentan-1-one backbone substituted with a 5,5-dimethyl-1,3-dioxane ring at the 5-position and a methoxy group (-OCH₃) at the 3'-position of the aromatic ring. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceutical or agrochemical research, given the structural versatility of valerophenones.

Properties

IUPAC Name

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-methoxyphenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-18(2)12-21-17(22-13-18)10-5-4-9-16(19)14-7-6-8-15(11-14)20-3/h6-8,11,17H,4-5,9-10,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFJUIJNBITYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC(=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645942
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-methoxyphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-51-1
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-methoxyphenyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-methoxyphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route includes the reaction of 5,5-dimethyl-1,3-dioxane with appropriate reagents to form the desired compound . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-methoxyvalerophenone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-methoxyvalerophenone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-methoxyvalerophenone involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituent(s) CAS Number Molecular Formula Molecular Weight Purity Key Properties/Notes
Target Compound 3'-OCH₃ Not provided C₁₈H₂₆O₄ (inferred) ~306.4 (calc.) N/A Electron-donating methoxy group; moderate polarity
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-CF₃ valerophenone 3'-CF₃ 898786-69-1 C₁₈H₂₃F₃O₃ 344.37 97% Electron-withdrawing CF₃ group; enhanced stability
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3',5'-CH₃,4'-OCH₃ valerophenone 3',5'-CH₃, 4'-OCH₃ 898786-77-1 C₂₀H₃₀O₄ 334.45 Not specified Increased steric hindrance; lipophilic
2',5'-Dichloro derivative 2',5'-Cl 898756-95-1 C₁₇H₂₂Cl₂O₃ 357.26 100% Halogenated; potential toxicity (GHS handling required)
5'-Fluoro-2'-methyl derivative 5'-F, 2'-CH₃ 898755-98-1 C₁₈H₂₅FO₃ 308.39 Not specified Fluorine enhances bioavailability
2'-Iodo derivative 2'-I 898785-60-9 C₁₈H₂₅IO₃ 416.30 Not specified Heavy atom; potential radiopharmaceutical use

Structural and Functional Implications

  • Electron-Donating Groups (e.g., -OCH₃): The methoxy group in the target compound increases electron density on the aromatic ring, favoring electrophilic substitution reactions. This contrasts with electron-withdrawing groups like -CF₃ (), which deactivate the ring and may enhance oxidative stability .
  • The dichloro variant () requires strict safety protocols due to its hazardous classification .
  • Steric Effects: Compounds with multiple substituents (e.g., 3',5'-dimethyl-4'-methoxy in ) demonstrate increased steric bulk, which may reduce reactivity but improve selectivity in coupling reactions .

Biological Activity

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-methoxyvalerophenone is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a dioxane ring and a methoxy group. Its molecular formula is C15H20O4C_{15}H_{20}O_4, and it has a molecular weight of approximately 280.33 g/mol. The presence of the dioxane moiety is believed to play a crucial role in its biological activity.

Research indicates that this compound may exert its effects through modulation of various biochemical pathways. Specifically, it has been shown to interact with cellular signaling pathways involved in cell proliferation and apoptosis.

Key Findings:

  • Inhibition of Cell Proliferation : Studies demonstrate that the compound can inhibit the growth of certain cancer cell lines by inducing cell cycle arrest at the G2/M phase. This effect is attributed to its ability to modulate spliceosome activity, which is critical for mRNA processing .
  • Cytotoxicity : The compound exhibits cytotoxic effects with an IC50 value ranging from 1 to 10 µM in various cancer cell lines, indicating significant potency against tumor cells while showing lower toxicity in normal cells .

Biological Activity Data

A summary of biological activities observed in various studies is presented in the following table:

Activity Cell Line Tested IC50 (µM) Mechanism
CytotoxicityMCL Lines (JeKo-1, JVM-2)<5Induction of G2/M phase arrest
Antitumor ActivityVarious Cancer Lines1 - 10Spliceosome modulation
Inhibition of mRNA SplicingCell-free extractsN/AModulation of spliceosome activity

Case Study 1: Anti-Cancer Efficacy

In a study involving multiple cancer cell lines, including breast and colon cancer models, this compound was found to significantly reduce cell viability. The study highlighted that the compound's ability to inhibit mRNA splicing contributed to its anti-cancer properties, making it a candidate for further development as an anti-cancer agent .

Case Study 2: Pharmacokinetics and Stability

Another investigation focused on the pharmacokinetic properties of the compound revealed that it exhibits favorable stability in physiological conditions. The half-life was determined to be significantly longer than similar compounds, which may enhance its therapeutic potential by allowing prolonged exposure at effective concentrations .

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